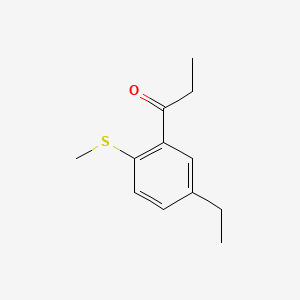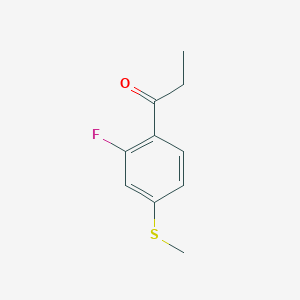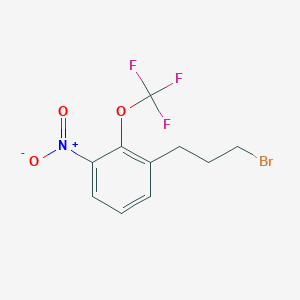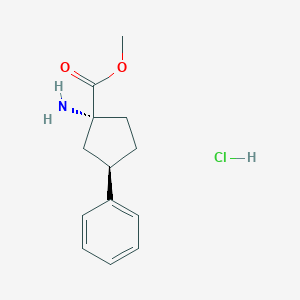
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and potential biological activities, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and phenylamine.
Formation of the Cyclopentane Ring: The cyclopentane ring is formed through a series of cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via reductive amination, using reagents like sodium triacetoxyborohydride.
Esterification: The carboxylate group is esterified using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, and carboxylic acids.
科学研究应用
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate: The non-hydrochloride form of the compound.
Cyclopentane Derivatives: Other cyclopentane-based compounds with different substituents.
Uniqueness
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and ester functional groups. This combination of features makes it a versatile compound for various synthetic and biological applications.
属性
分子式 |
C13H18ClNO2 |
|---|---|
分子量 |
255.74 g/mol |
IUPAC 名称 |
methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(14)8-7-11(9-13)10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H/t11-,13-;/m1./s1 |
InChI 键 |
DEEPSFXALOGBME-LOCPCMAASA-N |
手性 SMILES |
COC(=O)[C@]1(CC[C@H](C1)C2=CC=CC=C2)N.Cl |
规范 SMILES |
COC(=O)C1(CCC(C1)C2=CC=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


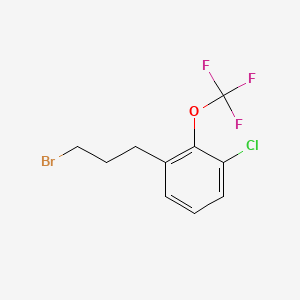
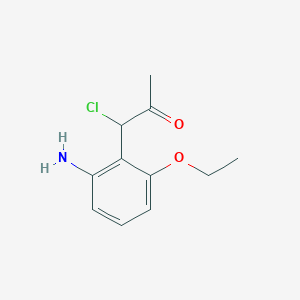
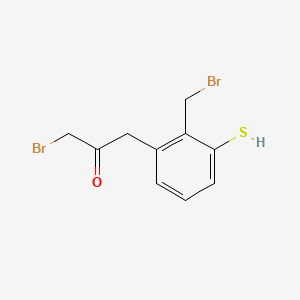
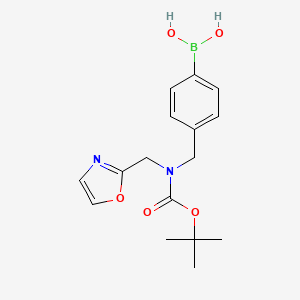
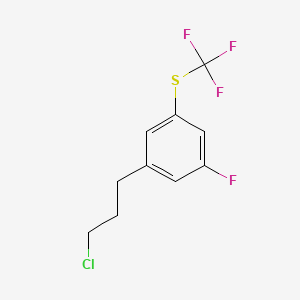
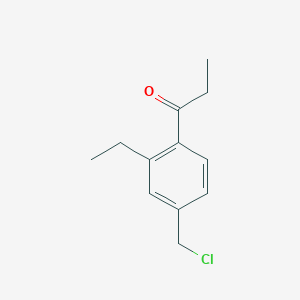

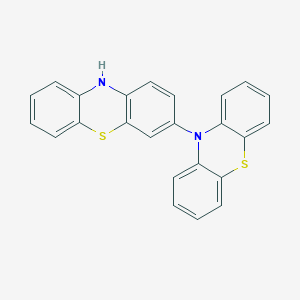
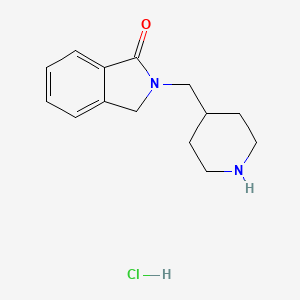
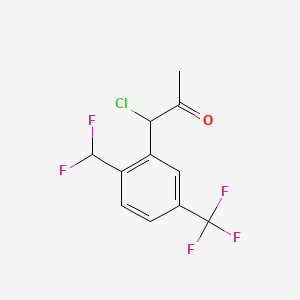
![Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B14048824.png)
